molecular formula C18H17N5O2 B10755216 3-((4-((3-Hydroxy-4-methylphenyl)amino)pyrimidin-2-yl)amino)benzamide

3-((4-((3-Hydroxy-4-methylphenyl)amino)pyrimidin-2-yl)amino)benzamide

Cat. No.: B10755216
M. Wt: 335.4 g/mol
InChI Key: PKAORYXTBFAULF-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for GW575808A are not readily available in the sources I’ve accessed. it’s essential to explore scientific literature or patents for detailed information.
    • Industrial production methods would likely involve optimization of existing synthetic routes to achieve efficient large-scale synthesis.
  • Chemical Reactions Analysis

    • Without specific data, I can’t provide a comprehensive analysis of the types of reactions GW575808A undergoes. typical reactions for organic compounds include oxidation, reduction, substitution, and cyclization.
    • Common reagents and conditions would depend on the specific functional groups present in GW575808A.
    • Major products formed from these reactions would also vary based on the reaction type and starting materials.
  • Scientific Research Applications

    • GW575808A’s applications span various fields:

        Chemistry: It could serve as a building block for more complex molecules.

        Biology: Researchers might explore its interactions with biological macromolecules.

        Medicine: Investigate its potential as a drug candidate.

        Industry: Evaluate its use in materials science or other industrial processes.

  • Mechanism of Action

    • Unfortunately, specific details regarding GW575808A’s mechanism of action are not readily available in the sources I’ve accessed.
    • To understand its effects, researchers would need to investigate its molecular targets and pathways.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, you can compare GW575808A with related molecules based on structural features, functional groups, and biological activity.
    • Highlight its uniqueness by emphasizing any distinctive properties or applications.

    Properties

    Molecular Formula

    C18H17N5O2

    Molecular Weight

    335.4 g/mol

    IUPAC Name

    3-[[4-(3-hydroxy-4-methylanilino)pyrimidin-2-yl]amino]benzamide

    InChI

    InChI=1S/C18H17N5O2/c1-11-5-6-14(10-15(11)24)21-16-7-8-20-18(23-16)22-13-4-2-3-12(9-13)17(19)25/h2-10,24H,1H3,(H2,19,25)(H2,20,21,22,23)

    InChI Key

    PKAORYXTBFAULF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)N)O

    Origin of Product

    United States

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